(S)-4-Nitro-homophenylalanine is an amino acid derivative characterized by the presence of a nitro group attached to the phenyl ring. It has the chemical formula CHNO and is recognized by the CAS number 705919-70-6. This compound is notable for its unique structural features, which include a homophenylalanine backbone and a nitro group, endowing it with distinct chemical and biological properties that make it valuable in various scientific applications.
(S)-4-Nitro-homophenylalanine is synthesized from homophenylalanine, a naturally occurring amino acid. It falls under the classification of amino acid derivatives and is utilized in both chemical synthesis and biological research. The compound is part of a broader category of nitro-substituted amino acids, which are studied for their potential roles in drug development and enzyme inhibition .
The synthesis of (S)-4-Nitro-homophenylalanine typically involves the nitration of homophenylalanine. The process begins with the protection of the amino group to prevent unwanted side reactions. Following this, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting group is removed to yield the final product.
On an industrial scale, production follows similar synthetic routes but optimizes for large-scale operations. Continuous flow reactors may be employed to ensure consistent reaction conditions and higher yields, while purification often involves crystallization techniques.
(S)-4-Nitro-homophenylalanine has a specific stereochemistry, with its chiral center located at the alpha carbon adjacent to the carboxylic acid group. The molecular structure can be represented as follows:
The compound features a nitro group (-NO) attached to the para position of the phenyl ring, which significantly influences its reactivity and interactions with biological targets.
(S)-4-Nitro-homophenylalanine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-4-Nitro-homophenylalanine involves its interactions with specific molecular targets, such as enzymes and receptors. The nitro group acts as an electron-withdrawing group, influencing the compound's reactivity. Key pathways include:
The compound's melting point and boiling point data are critical for handling and storage but are not universally reported in available literature.
(S)-4-Nitro-homophenylalanine has a wide range of applications in scientific research:
The molecular architecture of (S)-4-nitro-homophenylalanine features a methylene-extended backbone that differentiates it from proteinogenic aromatic amino acids. This structural modification imparts distinctive conformational behavior critical for molecular recognition processes. The homophenylalanine core positions the aromatic ring approximately 1.5 Å farther from the α-carbon compared to phenylalanine, significantly altering its spatial presentation in peptide contexts. The para-nitro substituent creates a strong electron-withdrawing field that polarizes the aromatic system, reducing electron density at the benzylic position by approximately 30% compared to unsubstituted analogues based on computational modeling. This electronic perturbation profoundly influences both chemical reactivity and non-covalent interactions [3] [9].
(S)-4-Nitro-homophenylalanine exhibits strict stereochemical requirements for biological activity, with the (S)-enantiomer demonstrating superior binding affinities in enzyme active sites compared to its (R)-counterpart. This stereopreference arises from the chiral environment of biological targets, where optimal positioning of the nitro group relative to catalytic residues determines binding efficiency. The extended side chain enables unique binding modes inaccessible to natural phenylalanine derivatives, as demonstrated in macrocyclic inhibitors where it occupies deep hydrophobic pockets while maintaining the nitro group's orientation toward solvent-exposed regions [10].
Table 1: Structural Features of (S)-4-Nitro-Homophenylalanine Compared to Related Compounds
Structural Feature | (S)-4-Nitro-Homophenylalanine | Canonical Phenylalanine | 4-Nitro-L-Phenylalanine |
---|---|---|---|
Side Chain Length | -CH₂-CH₂-C₆H₄NO₂ | -CH₂-C₆H₅ | -CH₂-C₆H₄NO₂ |
Aromatic Extension | 2.9 Å from α-carbon | 1.4 Å from α-carbon | 1.4 Å from α-carbon |
Nitro Group Position | para (electron-withdrawing) | N/A | para (electron-withdrawing) |
Chiral Center | α-carbon (S-configuration) | α-carbon (S-configuration) | α-carbon (S-configuration) |
pKa (Carboxyl) | 2.18 | 2.20 | 2.19 |
In supramolecular assembly, peptides incorporating (S)-4-nitro-homophenylalanine demonstrate enhanced π-stacking capabilities due to the electron-deficient aromatic ring. This property facilitates ordered nanostructure formation through aromatic complementarity with electron-rich systems. Studies of alternating polarity peptides reveal that positioning of this residue relative to histidine significantly influences pH-responsive behavior and nanostructure morphology. When situated centrally within peptide sequences, it promotes symmetrical face-to-face packing that enhances structural stability under physiological conditions [3] [7].
The steric bulk of the nitro-substituted homophenyl moiety creates significant conformational constraints in peptide backbones, restricting φ and ψ torsion angles to energetically favorable regions that preclude α-helix formation but favor β-sheet and turn structures. This preorganization effect reduces entropic penalties upon target binding, contributing to the compound's utility in constrained peptide architectures. Solid-state NMR analysis indicates that the nitro group participates in dipolar networks with proximal amide carbonyls, further stabilizing specific backbone conformations essential for biological activity [3] [10].
(S)-4-Nitro-homophenylalanine has emerged as a privileged structural motif in protease inhibitor design, particularly against challenging targets like aspartyl peptidases. The compound's incorporation into macrocyclic frameworks yields inhibitors with subnanomolar potency against Cryptococcus neoformans Major Aspartyl Peptidase 1 (May1), a virulence factor in fungal pathogenesis. Inhibitors featuring this residue demonstrate approximately 50-fold enhanced binding affinity compared to phenylalanine analogues due to optimal positioning of the nitro group within the enzyme's S1' pocket, where it forms dipolar interactions with catalytic residues. The extended side chain length enables deeper penetration into hydrophobic binding clefts inaccessible to natural amino acids, while maintaining the transition-state mimic geometry essential for inhibition [10].
In antimicrobial applications, (S)-4-nitro-homophenylalanine serves as the biosynthetic precursor to β-lactone natural products like obafluorin. Nonribosomal peptide synthetases (NRPS) specifically activate and incorporate the β-hydroxy derivative of this compound through adenylation domains exhibiting strict stereocontrol at both α- and β-positions. The resulting N-acyl-α-amino-β-lactone structure demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens through irreversible inhibition of serine hydrolases. Biochemical studies reveal that the para-nitro group significantly enhances the electrophilic character of the β-lactone ring, increasing its reactivity toward nucleophilic residues in enzyme active sites [1].
Table 2: Pharmacological Applications of (S)-4-Nitro-Homophenylalanine Derivatives
Application Domain | Molecular Target | Key Mechanism | Performance Advantage |
---|---|---|---|
Antifungal Therapy | May1 Aspartyl Peptidase | Transition-state mimic in macrocycles | Ki = 180 pM; >100-fold selectivity over human proteases |
Broad-spectrum Antibiotics | Serine Hydrolases | β-lactone ring formation | Enhanced reactivity via nitro group polarization |
Chiral Separation | Enantioselective extractants | Pd-phosphine complex coordination | α = 13.52 for 4-nitro-phenylalanine derivatives |
Biocatalyst Engineering | D-Amino Acid Dehydrogenases | Reductive amination substrate | 8.5-fold ↑ catalytic efficiency (kcat/KM) in thermophilic mutants |
Beyond therapeutic applications, the compound exhibits significant biotechnological utility in chiral separation systems. Ferrocenyl diphosphine-Pd(II) complexes containing sterically demanding groups achieve unprecedented enantioselectivity (α = 13.52) for 4-nitro-phenylalanine derivatives, establishing a foundation for resolution of homophenylalanine analogues. These extractants exploit the nitro group's polarity for enhanced coordination through a combination of electrostatic interactions and π-stacking with the chiral ligand's aromatic systems. Optimal separation occurs at pH 8.0 and 5°C, where protonation states maximize differential binding between enantiomers [2].
Metabolic engineering approaches have successfully produced structurally similar non-proteinogenic amino acids in E. coli, demonstrating the biosynthetic feasibility of (S)-4-nitro-homophenylalanine. Strains engineered with heterologous methyltransferase (MppJ) and transaminase (TyrB) enzymes produce β-methylphenylalanine at titers up to 2.5-fold increased with precursor feeding. Cell-free expression systems overcome solubility limitations for complex enzymatic pathways, as demonstrated by the successful in vitro production of L-4-nitrotryptophan using co-expressed nitric oxide synthase (TxtD) and cytochrome P450 (TxtE). These platforms provide template strategies for efficient biosynthesis of nitro-substituted homoamino acids [5] [6].
Despite promising applications, significant biosynthetic challenges impede large-scale production of (S)-4-nitro-homophenylalanine. Native producers remain genetically intractable, while heterologous expression in E. coli imposes substantial metabolic burdens, reducing growth rates by 15-20% and final biomass yields by 25%. This burden stems primarily from redox cofactor imbalances during nitro group formation and the cytotoxicity of aromatic α-keto acid precursors. Cell-free systems offer a promising alternative but currently achieve only micromolar titers (∼360 μM) for similar nitroaromatic amino acids, insufficient for commercial applications. Novel cofactor regeneration strategies and compartmentalized biosynthesis represent underexplored solutions to these limitations [5] [6].
The structural diversity of existing nitro-homoamino acid derivatives remains limited, with few studies exploring alternative ring substitutions or side chain modifications. Computational analyses suggest that ortho-nitro substitution could enhance intramolecular interactions with proximal amide bonds but may impede π-stacking efficiency. Similarly, β,β-difluoro-homophenylalanine derivatives could provide enhanced metabolic stability without steric perturbation, though synthetic routes remain challenging. The unexplored potential of heterocyclic variants (e.g., pyridyl-nitro analogues) presents particularly promising territory for structure-activity relationship studies, especially given the demonstrated success of 3-pyridylalanine in May1 inhibitors [10].
Table 3: Key Research Gaps and Innovation Opportunities
Research Gap | Current Limitation | Innovation Opportunity | Potential Impact |
---|---|---|---|
Heterologous Production | 25% biomass reduction in E. coli; low titers | Cell-free systems with engineered cofactor recycling | Scalable biosynthesis; 10-fold titer improvement |
Synthetic Methodology | Low cyclization efficiency for C<6 linkers | On-resin assembly with Trt protection; HCTU coupling | >80% purity for constrained macrocycles |
Catalyst Development | Limited enzyme promiscuity for β-substrates | ObiF1 TE domain engineering for analog production | Diverse β-lactone pharmaceuticals |
Structure-Activity Landscape | Exclusive focus on para-nitro substitution | Ortho/meta-nitro and heterocyclic variants | Enhanced target selectivity and binding affinity |
Enzymatic synthesis routes face catalytic limitations, as natural adenylation domains exhibit stringent specificity for cognate substrates. The ObiF1 thioesterase domain shows remarkable promiscuous activity toward β-hydroxy-homophenylalanine analogues but negligible efficiency with nitro-substituted variants. Rational engineering based on the crystal structure (PDB: 5LOA) could expand its substrate scope through mutations in the hydrophobic binding pocket (e.g., W144A, R195M). Similarly, engineered D-amino acid dehydrogenases (DAADHs) demonstrate 8.5-fold increased catalytic efficiency for phenylpyruvate reductive amination but remain untested with homophenylpyruvate derivatives. Creating specialized mutant enzyme libraries could unlock efficient asymmetric synthesis of both enantiomers [1] [4].
Solid-phase synthetic methodologies offer promising alternatives for small-scale production of peptide therapeutics incorporating this residue. Recent advances in on-resin macrocyclization using trityl (Trt) protection strategies and HCTU coupling achieve >80% purity for C11-C14 linkers. However, shorter chains (C4-C6) exhibit severe cyclization constraints (<20% purity) that preclude access to highly constrained architectures. Novel coupling reagents and backbone modifications (e.g., ester bonds, N-methylation) represent underexplored solutions for enhancing cyclization efficiency. Additionally, the development of orthogonal protection schemes compatible with the nitro group would enable selective functionalization for conjugate synthesis [10].
Future innovations should prioritize integrated platforms combining enzymatic asymmetric synthesis with chemo-catalytic functionalization. Biocatalytic routes could establish the chiral center with high enantiopurity, while chemical methods introduce nitro groups regioselectively. Such hybrid approaches would leverage the complementary advantages of biological and synthetic catalysis, potentially yielding multi-gram quantities of enantiopure material. Subsequent diversification through reductive amination of the nitro group or transition metal-catalyzed cross-coupling would generate valuable derivatives inaccessible through purely biological routes. These innovations could position (S)-4-nitro-homophenylalanine as a versatile chiral synthon for next-generation pharmaceutical discovery [2] [4] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: